Elevated Lipophilicity vs. Parent 2-Phenylpyridine
3-Butyl-2-phenylpyridine exhibits a computed LogP of 4.09, which is 1.46 units higher than the 2.63 LogP of the unsubstituted parent 2-phenylpyridine . This corresponds to an approximately 29-fold increase in the octanol–water partition coefficient, substantially enhancing passive membrane permeability.
| Evidence Dimension | LogP (octanol-water partition coefficient, computed) |
|---|---|
| Target Compound Data | LogP = 4.09 |
| Comparator Or Baseline | 2-Phenylpyridine (CAS 1008-89-5): LogP = 2.63 |
| Quantified Difference | ΔLogP = +1.46 (~29× higher partition coefficient) |
| Conditions | Computed LogP values (XLogP3/ACD Labs); both values from comparable prediction algorithms. |
Why This Matters
A LogP increase of this magnitude translates to significantly greater passive diffusion across lipid bilayers, making 3-butyl-2-phenylpyridine the preferred choice for applications requiring intracellular target engagement or CNS penetration where 2-phenylpyridine is insufficiently lipophilic.
